2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H32N2O4S and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.20827868 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide focus on developing biologically active molecules with potential therapeutic applications. Researchers have synthesized various derivatives by condensing specific carboxamides with phenyl phosphoro dichloridates, further characterized by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis. These molecules have been evaluated for antimicrobial properties and subjected to molecular docking studies, highlighting their significance in medicinal chemistry and pharmaceutical science (Talupur et al., 2021).
Biological Activity
The exploration of thiophene-3-carboxamide derivatives reveals their antibacterial and antifungal activities. Notably, compounds with specific configurations exhibit significant intermolecular and intramolecular interactions, contributing to their biological efficacy. Such studies are crucial for the development of new antibiotics and antibacterial drugs, providing a foundation for future pharmaceutical advancements (Vasu et al., 2003).
Molecular Design and Synthesis Optimization
Further research into azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide emphasizes the importance of molecular design and synthesis optimization. By predicting biological activity and optimizing synthesis conditions, researchers aim to identify leading compounds with specified pharmacological properties. Such efforts are pivotal in medicinal chemistry and pharmaceutical science, paving the way for the development of new drugs with enhanced efficacy and safety profiles (Chiriapkin et al., 2021).
Properties
IUPAC Name |
2-[2-(2,3-dimethylphenoxy)propanoylamino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4S/c1-15-8-6-11-20(16(15)2)31-17(3)23(28)27-25-22(19-10-4-5-12-21(19)32-25)24(29)26-14-18-9-7-13-30-18/h6,8,11,17-18H,4-5,7,9-10,12-14H2,1-3H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGWGLYGIPRBIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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